

"Physical and chemical properties of Methyl 4-acetamido-5-bromo-2-methoxybenzoate"

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Compound of Interest

Compound Name: Methyl 4-acetamido-5-bromo-2-methoxybenzoate

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Technical Guide: Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamido-5-bromo-2-methoxybenzoate is a substituted aromatic compound with the CAS Number 4093-34-9.[1][2][3][4][5] Structurally, it features a benzene ring substituted with a methyl ester, an acetamido group, a bromine atom, and a methoxy group. This compound is of significant interest in the pharmaceutical industry, primarily recognized as a known impurity of Bromopride, an antiemetic drug.[3] Its well-defined structure also makes it a valuable intermediate and building block for more complex molecules in the field of organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthesis protocol, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** are summarized below. The compound typically appears as an off-white to light beige solid.[2] It has limited solubility in water but is slightly soluble in solvents like chloroform and methanol.[2][6]

Table 1: Compound Identification

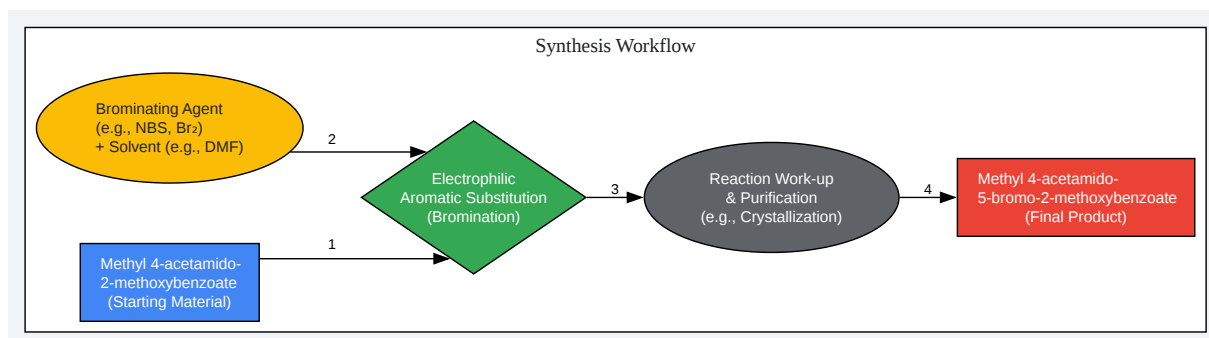
| Identifier | Value |
|-------------------|--|
| IUPAC Name | methyl 4-acetamido-5-bromo-2-methoxybenzoate |
| CAS Number | 4093-34-9[1][2][3][4][5][6][7][8] |
| Molecular Formula | C ₁₁ H ₁₂ BrNO ₄ [1][2][6][7][8][9][10] |
| Synonyms | 4-Acetamido-5-bromo-o-anisic Acid Methyl Ester, Bromopride Impurity B, 4-(Acetylamino)-5-bromo-2-methoxy-benzoic Acid Methyl Ester[1][3][10] |

Table 2: Physicochemical Data

| Property | Value |
|------------------|---|
| Molecular Weight | 302.12 g/mol [1][2][7][8][10] |
| Melting Point | 174 °C[8][10] |
| Boiling Point | 449.7 °C at 760 mmHg (Predicted)[2][8][10] |
| Density | 1.506 g/cm ³ (Predicted)[2][8][10] |
| Appearance | Off-White to Light Beige Solid[2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[2] |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C (Predicted)[8] |
| LogP | 2.27570[8] |

Synthesis and Experimental Protocols

The synthesis of **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** can be achieved via electrophilic aromatic substitution. A common route involves the direct bromination of its non-brominated precursor, Methyl 4-acetamido-2-methoxybenzoate (CAS: 4093-29-2).[11] This reaction selectively installs a bromine atom onto the aromatic ring at the position activated by the electron-donating methoxy and acetamido groups.



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A plausible workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Bromination

The following protocol is a representative procedure based on analogous chemical transformations found in the literature for halogenating similar substrates.^{[12][13]}

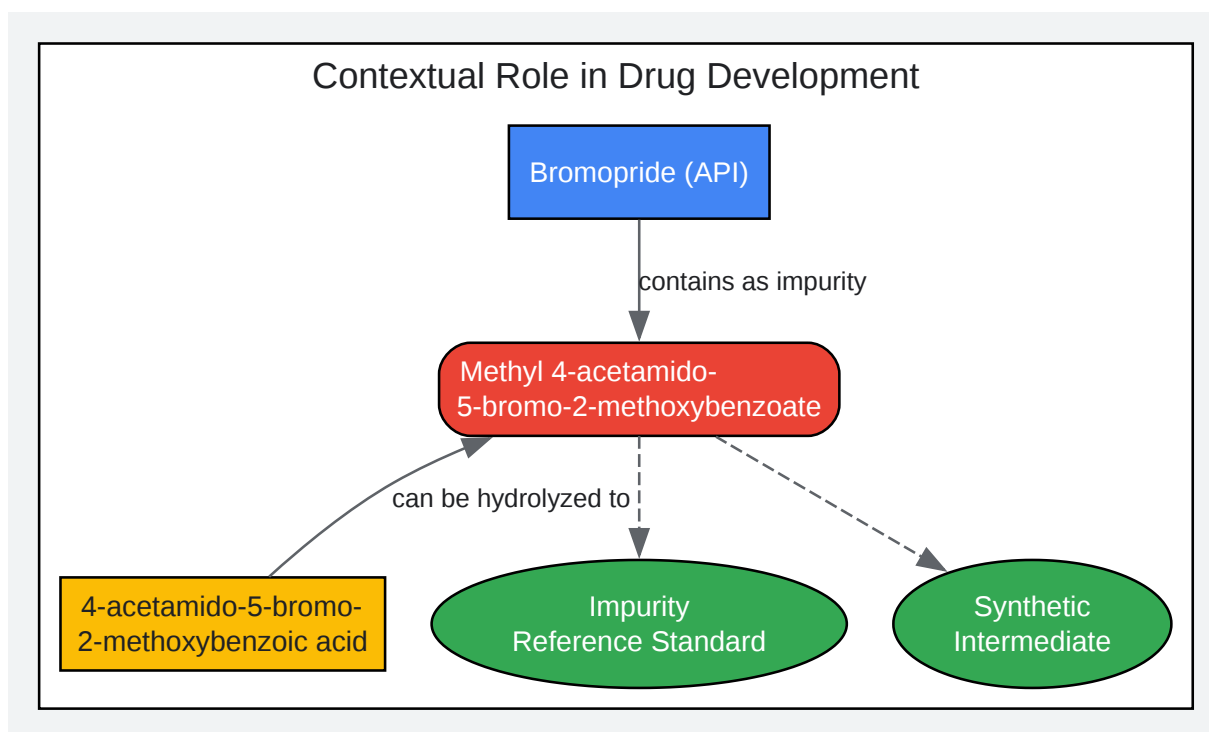
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
- **Reagent Addition:** Cool the solution to 0-5 °C using an ice bath. Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, pour the mixture into ice-cold water. The crude product should precipitate out of the solution.

- **Purification:** Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure **Methyl 4-acetamido-5-bromo-2-methoxybenzoate**.
- **Characterization:** Confirm the identity and purity of the final product using analytical techniques such as NMR (^1H , ^{13}C), Mass Spectrometry, and melting point analysis.

Applications in Research and Drug Development

The primary significance of **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** lies in its dual role as both a pharmaceutical impurity and a synthetic intermediate.^[3]

- **Reference Standard:** As a known impurity of the drug Bromopride, this compound serves as a critical reference standard.^[3] Drug development professionals use such standards for analytical method development, validation, and quality control (QC) testing to ensure the purity and safety of the final active pharmaceutical ingredient (API).^[9]
- **Synthetic Building Block:** The molecule contains multiple functional groups—an ester, an amide, a methoxy group, and a bromine atom—that can be selectively modified. The bromine atom, in particular, is a versatile handle for introducing further molecular complexity through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling, making it a valuable building block for medicinal chemists.^[6]



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Logical relationships of the target compound in a pharmaceutical context.

Safety and Handling

According to its Safety Data Sheet (SDS), **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** is classified with the hazard statement H411, indicating it is toxic to aquatic life with long-lasting effects.[2] Therefore, release into the environment should be avoided.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Spectral Data

Full characterization of **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** requires various spectroscopic techniques. While specific spectra are proprietary to manufacturers, commercial suppliers indicate the availability of data including NMR, HPLC, and LC-MS to confirm the structure and purity of the compound.[4] These analytical methods are essential for its use as a certified reference material in quality control laboratories.

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- To cite this document: BenchChem. ["Physical and chemical properties of Methyl 4-acetamido-5-bromo-2-methoxybenzoate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194757#physical-and-chemical-properties-of-methyl-4-acetamido-5-bromo-2-methoxybenzoate]

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